molecular formula C22H15BrFN3O3S B5022635 3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide

Cat. No.: B5022635
M. Wt: 500.3 g/mol
InChI Key: BSXNAHSJGGLRFT-UHFFFAOYSA-N
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Description

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a fluorophenyl group, a benzoxazole ring, and a methoxybenzamide moiety, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrFN3O3S/c1-29-18-7-5-12(10-16(18)23)20(28)27-22(31)25-15-6-8-19-17(11-15)26-21(30-19)13-3-2-4-14(24)9-13/h2-11H,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXNAHSJGGLRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

    Carbamothioylation: The carbamothioyl group is added through a reaction with thiocarbamoyl chloride.

    Methoxybenzamide Formation: The final step involves the formation of the methoxybenzamide moiety through an amidation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired transformations.

Scientific Research Applications

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.

    Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or photonic devices.

    Biological Research: It is used as a probe or tool compound in biological studies to investigate cellular pathways and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    3-bromo-N-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide: This compound differs by the position of the fluorine atom on the phenyl ring.

    3-bromo-N-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxybenzamide: This compound has a chlorine atom instead of a fluorine atom.

    3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide: This compound lacks the methoxy group on the benzamide moiety.

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